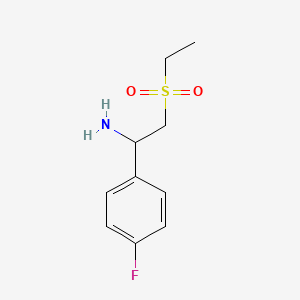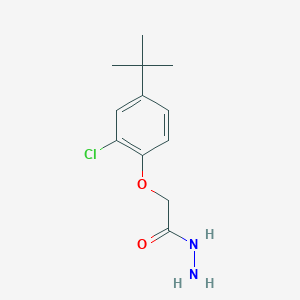
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a phenoxy group substituted with a tert-butyl and a chlorine atom, linked to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide typically involves the reaction of 2-(4-(tert-butyl)-2-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(4-(tert-butyl)-2-chlorophenoxy)acetic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: It is utilized in the synthesis of polymers and materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. In agricultural applications, the compound may disrupt essential metabolic pathways in plants or pests, leading to their growth inhibition or death.
Comparison with Similar Compounds
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-(tert-Butyl)phenoxy)acetohydrazide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)acetohydrazide: Lacks the tert-butyl group, which may influence its solubility and stability.
2-(4-(tert-Butyl)-2-methylphenoxy)acetohydrazide: Contains a methyl group instead of a chlorine atom, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(4-tert-butyl-2-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
BNLVNHTUCFMAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


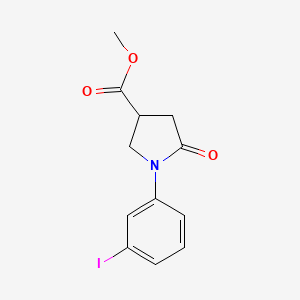
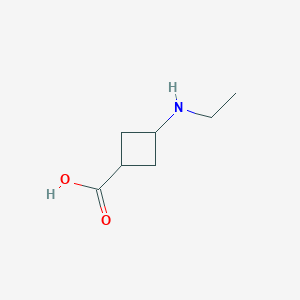
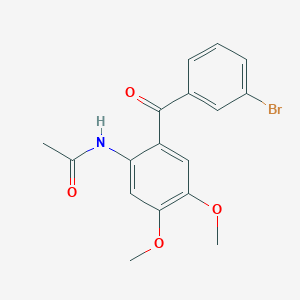

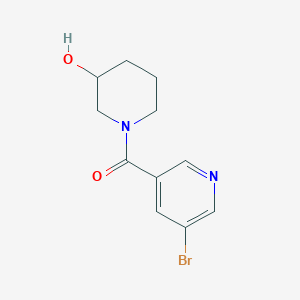
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)



![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
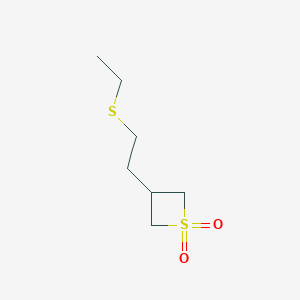
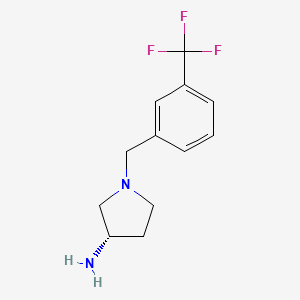
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
